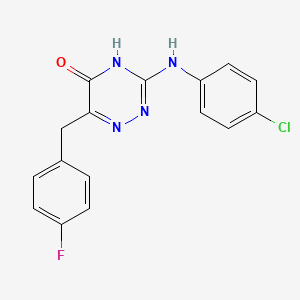
3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the group of triazines. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Potential
Research on similar triazine compounds has shown promising antibacterial and antimicrobial properties. For instance, studies have reported the synthesis of fluorine-containing thiadiazolotriazinones and their potential as antibacterial agents, demonstrating significant activity in certain concentrations (Holla, Bhat, & Shetty, 2003). Additionally, the synthesis of novel 1,2,4-triazole derivatives has been linked to antimicrobial activities, suggesting potential applications in combating microbial infections (Bektaş et al., 2007).
Anticancer Research
Triazine compounds have been explored for their potential in anticancer therapy. For example, the in vitro anticancer effects of stilbene derivatives, including triazine hybrids, have been studied, particularly focusing on their mechanisms in cervical and breast carcinoma cells (Rashid, Saeed, & Iqbal, 2020). These findings indicate a promising avenue for triazine-based compounds in cancer treatment research.
Enzyme Inhibition Studies
Compounds derived from 1,2,4-triazin-5(4H)-one have shown potential in enzyme inhibition, which is crucial in various therapeutic applications. For example, studies on novel heterocyclic compounds derived from 1,2,4-triazinones have investigated their effects on lipase and α-glucosidase inhibition, highlighting their potential in treating conditions related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
Analyzing the molecular structure of triazine derivatives, including those with chlorophenyl and fluorobenzyl groups, can provide valuable insights into their interaction patterns and stability. Studies using X-ray diffraction and density functional theory (DFT) have been conducted to understand these aspects (Șahin et al., 2011).
Synthesis and Characterization
The synthesis and characterization of triazine derivatives, including those with chloro and fluoro substituents, form a significant area of research. This involves exploring various synthesis methods and characterizing the compounds using techniques like IR, NMR, and mass spectrometry (Sareen et al., 2006).
Propriétés
IUPAC Name |
3-(4-chloroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c17-11-3-7-13(8-4-11)19-16-20-15(23)14(21-22-16)9-10-1-5-12(18)6-2-10/h1-8H,9H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMNHGOFLRAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

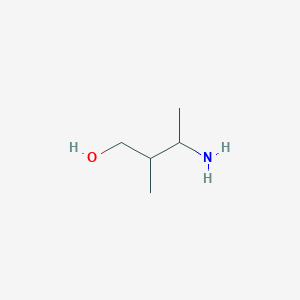
![1-[2-Oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2974441.png)
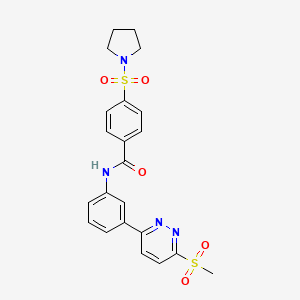
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2974445.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2974446.png)
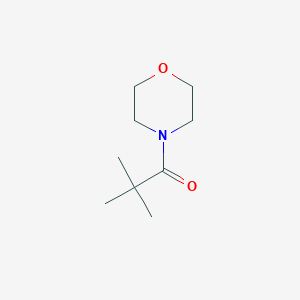
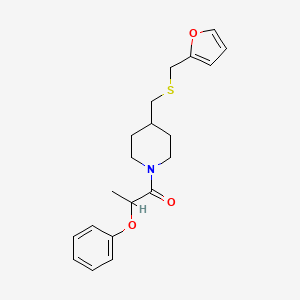

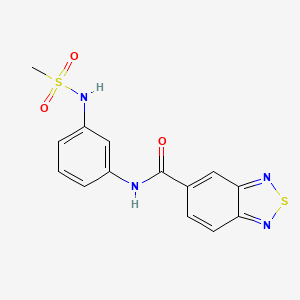
![N-(4-chloro-2-fluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2974454.png)
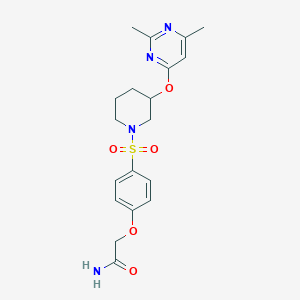
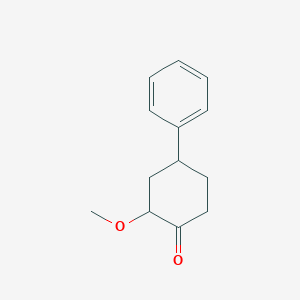
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2974461.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2974462.png)